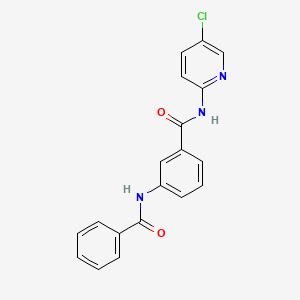
N-(2-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Descripción general
Descripción
N-(2-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as CNB or 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is a fluorescent dye that has been widely used in scientific research applications. This compound is a derivative of benzoxadiazole and is known for its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
Fluorescence Tagging Reagent for Carboxylic Acids
N-(2-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine derivatives have been synthesized and applied as fluorescence tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application allows for the sensitive detection and analysis of carboxylic acids, essential for biochemical studies and environmental monitoring. The derivatives, such as 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole, have shown effectiveness in producing fluorescent adducts with carboxylic acids, enabling their precise quantification and analysis in complex mixtures (Toyo’oka et al., 1991).
Selective Fluorescent Probe for Hydrogen Sulfide
The compound's derivatives have also been developed into a highly selective fluorescent probe for detecting hydrogen sulfide (H2S) in biological systems. This application is crucial for understanding H2S's role in various physiological and pathological processes. The probe, based on the thiolysis of the benzoxadiazole amine, offers a significant fluorescence enhancement upon interaction with H2S, facilitating its use in fluorescent bioimaging and contributing to the advancement of cell biology and medical research (Wang et al., 2017).
Chiral Resolution of Amines and Alcohols
Another innovative application involves the resolution of enantiomers of amines and alcohols through high-performance liquid chromatography after derivatization with optically active tagging reagents derived from N-(2-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine. This method significantly contributes to the field of chiral chemistry, enabling the separation and analysis of enantiomers, which is vital for pharmaceutical research and the development of drugs with higher efficacy and fewer side effects (Toyo’oka et al., 1994).
Analytical Methods for Amines and Amino Acids
The compound and its derivatives, such as NBD-Cl and NBD-F, have been extensively reviewed for their application in derivatization of amines and amino acids using high-performance liquid chromatography. This application is particularly relevant for proteomic and metabolomic studies, where precise and accurate analysis of amines and amino acids is crucial. The derivatives enable the sensitive detection of these compounds, facilitating research in biochemistry and molecular biology (Aboul-Enein et al., 2011).
In Vivo Analysis of Amino Acid Neurotransmitters
N-(2-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine derivatives, specifically NBD-F, have been applied as fluorogenic labeling reagents for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. This application is significant for neuroscience research, providing insights into neurotransmitter dynamics in living organisms and contributing to the understanding of neurological disorders (Klinker & Bowser, 2007).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O3/c13-7-3-1-2-4-8(7)14-12-10(17(18)19)6-5-9-11(12)16-20-15-9/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWGHNBNQQCTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5,6-pentafluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4059305.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indole-3-carboxamide](/img/structure/B4059307.png)

![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4059312.png)
![2-[(3-hydroxy-2,2-dimethylpropyl)amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4059320.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4059335.png)
![1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B4059337.png)
![3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4059340.png)

![2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B4059352.png)
![ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4059354.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4059362.png)

